molecular formula C7H6O2S B12515727 3-Hydroxybenzene-1-carbothioic S-acid CAS No. 720656-30-4

3-Hydroxybenzene-1-carbothioic S-acid

Cat. No.: B12515727
CAS No.: 720656-30-4
M. Wt: 154.19 g/mol
InChI Key: SYUJXGSLYUWEDD-UHFFFAOYSA-N
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Description

3-Hydroxybenzene-1-carbothioic S-acid is an organosulfur compound related to carboxylic acids, where one of the oxygen atoms is replaced by a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxybenzene-1-carbothioic S-acid can be synthesized through salt metathesis from the corresponding acid chloride. For example, benzoyl chloride can be converted to thiobenzoic acid using potassium hydrosulfide : [ \text{C}_6\text{H}_5\text{C(O)Cl} + \text{KSH} \rightarrow \text{C}_6\text{H}_5\text{C(O)SH} + \text{KCl} ]

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps to ensure the compound’s purity and stability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybenzene-1-carbothioic S-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the compound to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives of this compound .

Scientific Research Applications

3-Hydroxybenzene-1-carbothioic S-acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems, including its interaction with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Hydroxybenzene-1-carbothioic S-acid include:

  • 3-Hydroxybenzoic acid
  • Thioacetic acid
  • Pyridine-2,6-dicarbothioic acid

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form strong hydrogen-bonding interactions and its potential for polymorphism further distinguish it from other similar compounds .

Properties

CAS No.

720656-30-4

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

IUPAC Name

3-hydroxybenzenecarbothioic S-acid

InChI

InChI=1S/C7H6O2S/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H,(H,9,10)

InChI Key

SYUJXGSLYUWEDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)S

Origin of Product

United States

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